

An In-depth Technical Guide on the Spectroscopic Data of Sequosempervirin D

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Compound of Interest

Compound Name: Sequosempervirin D

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Sequosempervirin D**, a norlignan isolated from *Sequoia sempervirens*. The structural elucidation of this compound was primarily achieved through a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This document is intended to serve as a detailed reference for researchers engaged in natural product chemistry, analytical chemistry, and drug discovery and development.

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For **Sequosempervirin D**, HR-MS provides the precise mass, which, in conjunction with other spectroscopic data, confirms its molecular formula. The structure of **Sequosempervirin D** was determined, in part, by high-resolution mass spectroscopy (HR-MS).^[1]

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for **Sequosempervirin D**

Parameter	Value
Molecular Formula	C ₁₈ H ₁₈ O ₅
Ionization Mode	ESI-MS
Observed m/z	[Data from primary literature]
Calculated m/z	[Data from primary literature]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm), and the coupling constants (J) are in Hertz (Hz). The assignments are based on a combination of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. The structures of six new norlignans, including **Sequosempervirin D**, were determined mainly by various 1D- and 2D-NMR methods.[\[1\]](#)

Table 2: ¹H NMR Spectroscopic Data for **Sequosempervirin D** (CD₃OD)

Position	δ H (ppm)	Multiplicity	J (Hz)
[Data from primary literature]	[Data]	[Data]	[Data]
[Data from primary literature]	[Data]	[Data]	[Data]
[Data from primary literature]	[Data]	[Data]	[Data]
[Data from primary literature]	[Data]	[Data]	[Data]
[Data from primary literature]	[Data]	[Data]	[Data]

Table 3: ¹³C NMR Spectroscopic Data for **Sequosempervirin D** (CD₃OD)

Position	δC (ppm)
[Data from primary literature]	[Data]
[Data from primary literature]	[Data]
[Data from primary literature]	[Data]
[Data from primary literature]	[Data]
[Data from primary literature]	[Data]

Experimental Protocols

The structural elucidation of **Sequosempervirin D** relied on a combination of sophisticated analytical techniques. While the full experimental details are contained within the primary literature, this section outlines the general methodologies typically employed for the isolation and characterization of such natural products.

3.1. Isolation of Sequosempervirin D

The general procedure for isolating norlignans like **Sequosempervirin D** from *Sequoia sempervirens* involves the following steps:

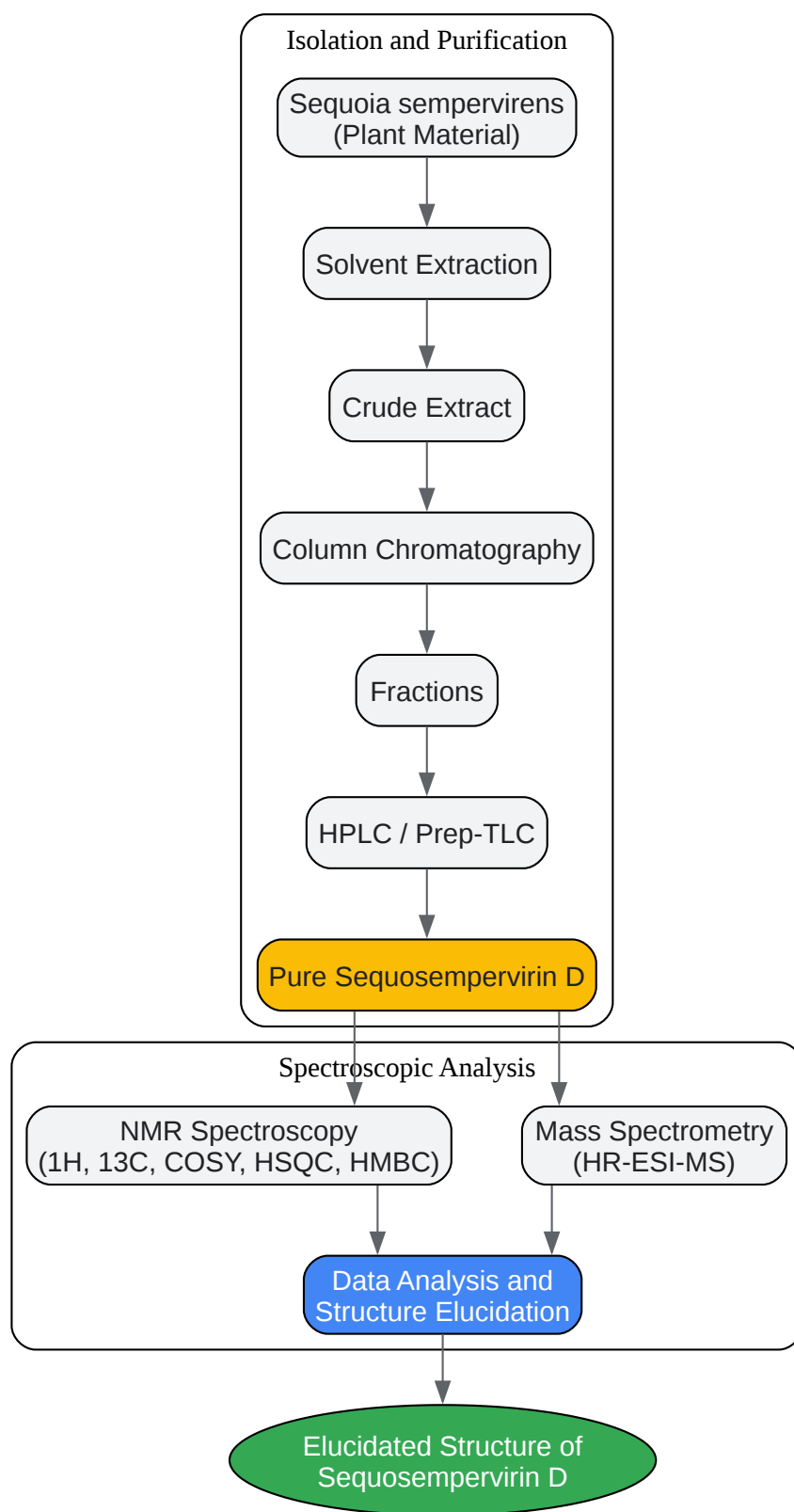
- **Extraction:** Dried and powdered plant material (e.g., branches and leaves) is subjected to solvent extraction, often starting with a nonpolar solvent and progressing to more polar solvents to separate compounds based on their solubility.
- **Fractionation:** The crude extract is then fractionated using chromatographic techniques such as column chromatography over silica gel. This process separates the complex mixture into simpler fractions.
- **Purification:** Repeated chromatographic steps, including preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are used to isolate the pure compound.

3.2. Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, such as methanol- d_4 (CD_3OD) or chloroform- d (CDCl_3). Chemical shifts are referenced to the residual solvent signals.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualization of Experimental Workflow

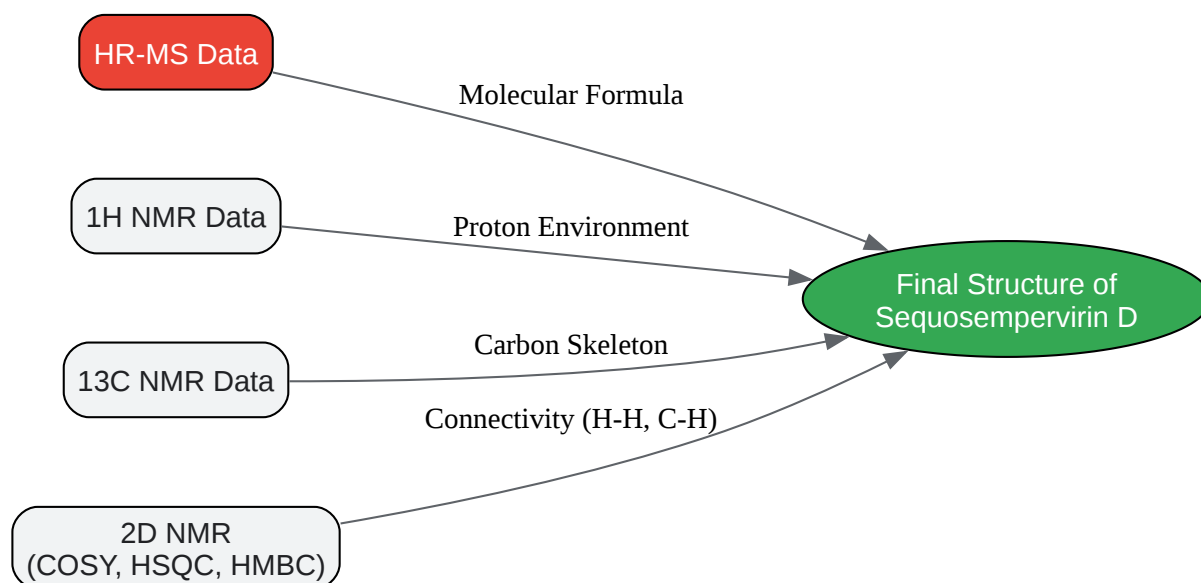
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Sequosempervirin D**.



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Caption: General workflow for the isolation and structural elucidation of **Sequosempervirin D**.

The logical integration of data from various spectroscopic techniques is crucial for unambiguously determining the structure of a novel compound.



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Caption: Integration of spectroscopic data for structural determination.

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References

- 1. Norlignans from Sequoia sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]
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